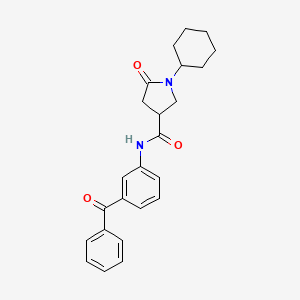![molecular formula C15H15F3N2O2 B12905829 Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- CAS No. 828938-87-0](/img/structure/B12905829.png)
Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C16H17F3N2O It is known for its unique structure, which includes a trifluoroacetyl group and a dihydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Dihydroquinoline Core: The initial step involves the synthesis of the dihydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the dihydroquinoline core with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The dihydroquinoline moiety can also interact with aromatic residues in proteins, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide: Unique due to its trifluoroacetyl group and dihydroquinoline core.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroacetyl group enhances its reactivity and binding affinity, while the dihydroquinoline core provides structural stability and versatility in chemical reactions.
属性
CAS 编号 |
828938-87-0 |
|---|---|
分子式 |
C15H15F3N2O2 |
分子量 |
312.29 g/mol |
IUPAC 名称 |
N-[2,2-dimethyl-1-(2,2,2-trifluoroacetyl)quinolin-6-yl]acetamide |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(21)19-11-4-5-12-10(8-11)6-7-14(2,3)20(12)13(22)15(16,17)18/h4-8H,1-3H3,(H,19,21) |
InChI 键 |
FHYAYDQIZMOOOM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


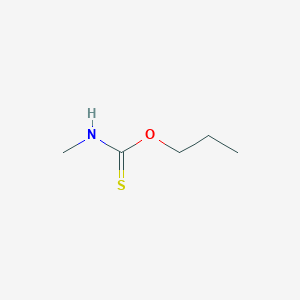
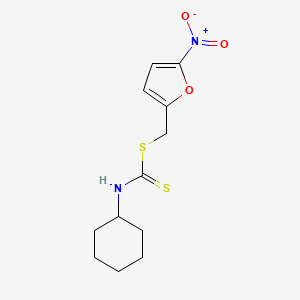

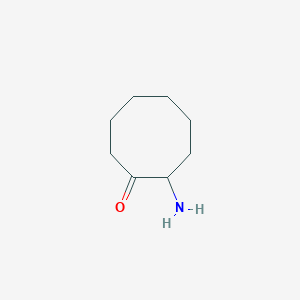
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
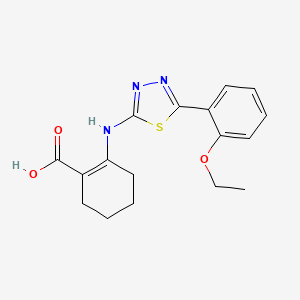

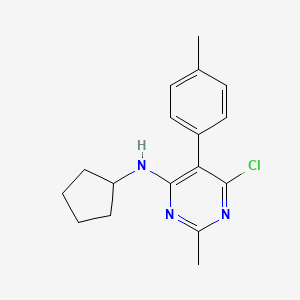
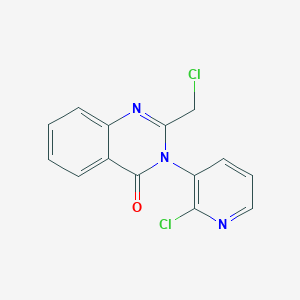
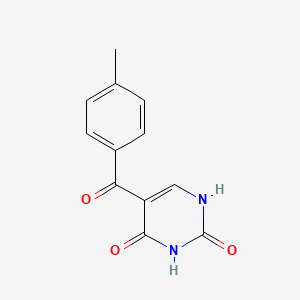
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
